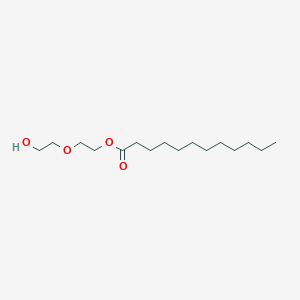

Diethylene glycol monolaurate

説明

特性

IUPAC Name |

2-(2-hydroxyethoxy)ethyl dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O4/c1-2-3-4-5-6-7-8-9-10-11-16(18)20-15-14-19-13-12-17/h17H,2-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGIMXKDCVCTHGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059702 | |

| Record name | Dodecanoic acid, 2-(2-hydroxyethoxy)ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141-20-8 | |

| Record name | Diethylene glycol laurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylene glycol monolaurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glaurin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3868 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecanoic acid, 2-(2-hydroxyethoxy)ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecanoic acid, 2-(2-hydroxyethoxy)ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-hydroxyethoxy)ethyl laurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.972 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLENE GLYCOL MONOLAURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XBL949IG2F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diethylene Glycol Monolaurate: A Comprehensive Physicochemical Profile for Researchers and Formulation Scientists

An In-depth Technical Guide

Diethylene glycol monolaurate is a nonionic surfactant widely utilized across the pharmaceutical, cosmetic, and industrial sectors as an emulsifier, dispersing agent, and plasticizer.[1][2] Its amphiphilic nature, arising from a hydrophilic diethylene glycol head and a lipophilic laurate tail, allows it to stabilize oil-in-water and water-in-oil emulsions.[3] This technical guide provides a detailed overview of the core physicochemical properties of this compound, complete with experimental protocols and structured data to support its application in research and drug development.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are critical for predicting its behavior in various formulations and for ensuring its effective application.

| Property | Value |

| CAS Number | 141-20-8[1] |

| Molecular Formula | C16H32O4[1] |

| Molecular Weight | 288.42 g/mol [1] |

| Appearance | Colorless to off-white oily liquid or semi-solid[2] |

| Melting Point | 17-18 °C[1] |

| Boiling Point | ~270 °C (with some decomposition)[1] |

| Density | 0.963-0.968 g/cm³ at 20°C[1] |

| Flash Point | 129 °C[4] |

| HLB Value | 6.5[2] |

| Solubility | Practically insoluble in water. Soluble in methanol, ethanol, benzene, toluene, chlorinated hydrocarbons, acetone, and ethyl acetate.[1] |

| Refractive Index | ~1.434 (estimate)[2] |

| LogP (octanol/water) | 4.505 (estimated)[2] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties of non-ionic surfactants like this compound are outlined below. These protocols are based on established principles and can be adapted for specific laboratory settings.

Determination of Hydrophilic-Lipophilic Balance (HLB) Value

The HLB value is a crucial parameter for selecting the appropriate surfactant for a specific emulsification task. The Griffin's method is a widely used theoretical approach for non-ionic surfactants.

Griffin's Method (Theoretical Calculation):

For esters of polyhydric alcohols and fatty acids, the HLB can be calculated using the following formula:

HLB = 20 * (1 - S / A)

Where:

-

S is the saponification number of the ester.

-

A is the acid number of the fatty acid (lauric acid in this case).

Experimental Determination (Emulsion Stability Method):

-

Preparation of Surfactant Blends: Prepare a series of surfactant blends with varying HLB values by mixing this compound (low HLB) with a high HLB surfactant (e.g., Polysorbate 80) in different, known ratios.

-

Emulsion Formulation: For each surfactant blend, prepare an oil-in-water emulsion with a specific oil-to-water ratio (e.g., 20:80). The total surfactant concentration should be kept constant across all formulations (e.g., 5% w/w).

-

Homogenization: Homogenize each emulsion using a high-shear mixer for a specified time and speed to ensure uniform droplet size.

-

Stability Assessment: Store the prepared emulsions at a controlled temperature and observe them for signs of instability (creaming, coalescence, or phase separation) at regular intervals (e.g., 1, 24, 48 hours).

-

Optimal HLB Determination: The HLB of the surfactant blend that produces the most stable emulsion corresponds to the required HLB for that specific oil phase.

Measurement of Viscosity

Viscosity is a measure of a fluid's resistance to flow and is a critical parameter for liquid and semi-solid formulations. A rotational viscometer is commonly used for this measurement.

Protocol using a Rotational Viscometer:

-

Instrument Calibration: Calibrate the rotational viscometer using standard calibration fluids of known viscosity.

-

Sample Preparation: Place a sufficient amount of this compound into the sample cup, ensuring there are no air bubbles.

-

Temperature Equilibration: Place the sample in a temperature-controlled water bath to bring it to the desired measurement temperature (e.g., 25°C).

-

Spindle Selection: Choose an appropriate spindle and rotational speed based on the expected viscosity of the sample.

-

Measurement: Immerse the spindle into the sample to the indicated mark. Start the rotation and allow the reading to stabilize.

-

Data Recording: Record the viscosity reading in centipoise (cP) or milliPascal-seconds (mPa·s).

Determination of Surface Tension

Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible. It is a key indicator of surfactant activity. The Du Noüy ring method is a classic technique for measuring surface tension.

Protocol using the Du Noüy Ring Method:

-

Instrument Setup: Set up a tensiometer with a platinum-iridium ring. Ensure the ring is clean by flaming it to red heat.

-

Sample Preparation: Pour the this compound solution into a clean sample vessel.

-

Measurement:

-

Immerse the ring below the surface of the liquid.

-

Slowly raise the ring through the interface.

-

The force required to pull the ring from the liquid surface is measured just before the liquid film breaks.

-

-

Calculation: The surface tension is calculated from the measured force and the dimensions of the ring, with appropriate correction factors applied.

Solubility Assessment

Determining the solubility of this compound in various solvents is essential for formulation development. A simple shake-flask method can be employed for qualitative and quantitative assessment.

Shake-Flask Method Protocol:

-

Sample Preparation: Accurately weigh a small amount of this compound and place it into a series of flasks.

-

Solvent Addition: Add a known volume of the desired solvent (e.g., water, ethanol, acetone) to each flask.

-

Equilibration: Seal the flasks and place them in a constant temperature shaker bath for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the samples to stand undisturbed to allow any undissolved solute to settle.

-

Quantification:

-

For quantitative analysis, carefully withdraw an aliquot of the supernatant.

-

Analyze the concentration of the dissolved this compound using a suitable analytical technique (e.g., HPLC, GC, or gravimetric analysis after solvent evaporation).

-

For qualitative assessment, visually inspect for the presence of undissolved material.

-

Safety and Handling

This compound is considered an irritant and may be harmful if swallowed, inhaled, or in contact with skin.[4] It is essential to handle this chemical in a well-ventilated area, preferably in a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] Avoid breathing vapors or mists.[4] Store in a tightly closed container in a dry and well-ventilated place.[4] In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[4]

This technical guide provides a foundational understanding of the physicochemical properties of this compound for researchers and professionals in drug development. The presented data and experimental protocols are intended to facilitate its effective and safe use in various applications. For further information, consulting the specific Safety Data Sheet (SDS) is recommended.

References

An In-depth Technical Guide to the Synthesis of Diethylene Glycol Monolaurate via Controlled Esterification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of diethylene glycol monolaurate, a non-ionic surfactant with applications in the pharmaceutical, cosmetic, and other industries. The document details the core chemical reactions, experimental protocols, and process parameters essential for controlled esterification to achieve high yields of the desired monoester.

Introduction

This compound (DEGML), with the chemical formula C16H32O4, is produced through the esterification of lauric acid with diethylene glycol.[1] The controlled synthesis is crucial to maximize the yield of the monoester and minimize the formation of the diester by-product, diethylene glycol dilaurate. This guide explores the prevalent synthesis routes, including direct acid-catalyzed esterification and transesterification, providing detailed methodologies and quantitative data to aid in laboratory and pilot-scale production.

Reaction Pathways

The primary method for synthesizing this compound is the direct esterification of lauric acid with diethylene glycol. This is a condensation reaction that produces water as a byproduct.[2] An alternative route is the transesterification of a lauric acid ester, such as methyl laurate, with diethylene glycol.

The direct esterification reaction involves heating lauric acid and diethylene glycol in the presence of an acid catalyst. The reaction is reversible, and the removal of water is necessary to drive the equilibrium towards the formation of the ester product.

Caption: Direct esterification of lauric acid with diethylene glycol.

Transesterification involves the reaction of an ester of lauric acid (e.g., methyl laurate) with diethylene glycol, typically in the presence of a solid base catalyst. This method can offer high yields under milder conditions.[3][4][5]

Caption: Transesterification for synthesizing a similar laurate ester.

Experimental Protocols & Data

This section provides detailed experimental protocols derived from scientific literature for the synthesis of this compound and related esters.

This protocol details a rapid and efficient synthesis method using microwave heating and a solid acid catalyst.

Experimental Procedure:

-

Reactant Charging: In a 250-ml reactor, charge lauric acid and diethylene glycol.[6]

-

Catalyst Addition: Add the calcined Zn-Mg-Al catalyst to the reactor.[6]

-

Reaction: Heat the mixture using microwave irradiation with continuous stirring.[6]

-

Monitoring: Monitor the reaction progress by analyzing the acid value of the mixture at regular intervals.

-

Purification: After the reaction, the solid catalyst can be separated by filtration. The product can be further purified by vacuum distillation to remove unreacted starting materials.

Quantitative Data:

| Parameter | Value | Reference |

| Lauric Acid to Diethylene Glycol Molar Ratio | 2:1.3 | [6] |

| Catalyst | Calcined Zn-Mg-Al | [6] |

| Catalyst Dosage | 5% by weight | [6] |

| Reaction Temperature | 190 °C | [6] |

| Reaction Time | 90 minutes | [6] |

| Lauric Acid Conversion | 98.2% | [6] |

This protocol outlines a conventional approach using a homogenous acid catalyst and azeotropic water removal.

Experimental Procedure:

-

Reactant Charging: In a round-bottom flask equipped with a stirrer, thermometer, and a Dean-Stark apparatus, charge lauric acid, diethylene glycol, and a solvent for azeotropic distillation (e.g., benzol).[7]

-

Catalyst Addition: Add a catalytic amount of sulfuric acid.[7]

-

Heating and Reaction: Heat the mixture to reflux. Water formed during the reaction is removed azeotropically.[7]

-

Monitoring: The reaction can be monitored by titrating the free acid content.

-

Work-up and Purification: After completion, the catalyst is neutralized (e.g., with sodium carbonate). The solvent is removed by distillation, and the product is purified by vacuum distillation.[7]

Quantitative Data:

| Parameter | Value | Reference |

| Catalyst | Sulfuric Acid (trace amount) | [7] |

| Reaction Temperature | ~110 °C (boiling with benzol) | [7] |

| Water Removal | Azeotropic distillation with benzol | [7] |

While this protocol is for diethylene glycol monomethyl ether monolaurate, the principles can be adapted for this compound synthesis.

Experimental Procedure:

-

Catalyst Preparation: Prepare a solid base catalyst of KF/CaO supported on active carbon (AC).[3][4][5]

-

Reactant Charging: In a reactor, charge methyl laurate and diethylene glycol monomethyl ether.[3][4][5]

-

Catalyst Addition: Add the prepared solid base catalyst.[3][4][5]

-

Reaction: Heat the mixture to the desired temperature with stirring.[3][4][5]

-

Purification: The solid catalyst is removed by filtration or centrifugation.[3]

Quantitative Data:

| Parameter | Value | Reference |

| DGME to ML Molar Ratio | 4.0 | [3][4][5] |

| Catalyst | KF/CaO/AC (KF/CaO molar ratio of 2.0) | [3][4][5] |

| Catalyst Amount | 5 wt% | [3][4][5] |

| Reaction Temperature | 75 °C | [3][4][5] |

| Reaction Time | 30 minutes | [3][4][5] |

| Product Yield | 96.3% | [3][4][5] |

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Caption: General experimental workflow for synthesis and purification.

Purification and Analysis

Purification: Post-synthesis, the crude product mixture contains the desired monoester, unreacted starting materials, the diester by-product, and the catalyst.

-

Catalyst Removal: Solid catalysts can be removed by filtration.[3] Homogeneous acid catalysts are typically neutralized with a base and washed out.[7]

-

Removal of Unreacted Components: Unreacted lauric acid and diethylene glycol can be removed by vacuum distillation.[7]

Analysis: The purity and identity of the synthesized this compound can be confirmed using various analytical techniques:

-

Acid Value Titration: To quantify the amount of unreacted lauric acid and monitor the reaction progress.[8]

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the formation of the ester bond (C=O stretch) and the disappearance of the carboxylic acid O-H band.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the chemical structure of the final product.[9]

By carefully controlling the reaction conditions, particularly the molar ratio of the reactants and the effective removal of water, the synthesis can be directed to selectively produce this compound in high yield and purity.

References

- 1. This compound [webbook.nist.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Preparation of diethylene glycol monomethyl ether monolaurate catalyzed by active carbon supported KF/CaO - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Preparation of diethylene glycol monomethyl ether monolaurate catalyzed by active carbon supported KF/CaO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. US1807304A - Ester of diethylene glycol - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. High-Shear Mixing-Assisted Esterification of Lauric Acid to Produce Value-Added Products and Intermediaries: Effect of the Alcohol Structure - PMC [pmc.ncbi.nlm.nih.gov]

Diethylene glycol monolaurate synthesis by transesterification with a solid base catalyst

An In-depth Technical Guide to the Synthesis of Diethylene Glycol Monolaurate by Transesterification with a Solid Base Catalyst

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound through transesterification, with a specific focus on the utilization of solid base catalysts. This compound is a nonionic surfactant with significant applications in the pharmaceutical, cosmetic, and food industries as an emulsifier, solubilizer, and stabilizer. This document details the underlying chemical principles, experimental methodologies, and the influence of various process parameters on reaction outcomes. A key emphasis is placed on the use of heterogeneous catalysts to promote a more sustainable and environmentally benign synthesis route compared to traditional homogeneous catalysis. This guide consolidates quantitative data from relevant studies, presents detailed experimental protocols, and includes visualizations of the reaction pathway and experimental workflow to support researchers and professionals in the field.

Introduction

This compound, also known as 2-(2-hydroxyethoxy)ethyl laurate, is a valuable surfactant synthesized by the reaction of lauric acid or its esters with diethylene glycol. The transesterification of a fatty acid ester, such as methyl laurate, with diethylene glycol presents an efficient pathway for its production. The reaction is typically catalyzed to achieve commercially viable reaction rates and yields.

Traditionally, homogeneous base catalysts like sodium hydroxide (B78521) or potassium hydroxide have been employed. However, these catalysts pose significant challenges, including difficulty in separation from the reaction mixture, soap formation, and the generation of alkaline wastewater, which complicates downstream processing and has environmental implications.

Solid base catalysts have emerged as a promising alternative, offering several advantages such as ease of separation and recovery, potential for reuse, reduced corrosion, and minimized waste production. This guide focuses on the application of solid base catalysts for the synthesis of this compound, providing a technical resource for its efficient and sustainable production.

Reaction Kinetics and Mechanism

The synthesis of this compound from methyl laurate and diethylene glycol is a reversible transesterification reaction. The overall reaction is depicted below:

Reaction Scheme: CH₃(CH₂)₁₀COOCH₃ + HOCH₂CH₂OCH₂CH₂OH ⇌ CH₃(CH₂)₁₀COOCH₂CH₂OCH₂CH₂OH + CH₃OH (Methyl Laurate) + (Diethylene Glycol) ⇌ (this compound) + (Methanol)

The reaction mechanism over a solid base catalyst involves several key steps. The process is initiated by the deprotonation of diethylene glycol on the basic sites of the catalyst surface, forming a more nucleophilic alkoxide species. This is followed by the nucleophilic attack of the diethylene glycol alkoxide on the carbonyl carbon of the methyl laurate, leading to the formation of a tetrahedral intermediate. This intermediate then rearranges, resulting in the formation of this compound and the release of a methoxide (B1231860) ion. The methoxide ion is subsequently protonated by the catalyst to regenerate the basic site and release methanol.

The following diagram illustrates the proposed reaction mechanism on a solid base catalyst surface.

Spectroscopic Analysis of Diethylene Glycol Monolaurate using FTIR: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylene glycol monolaurate (DGML), with the CAS number 141-20-8, is a non-ionic surfactant widely utilized in the pharmaceutical, cosmetic, and food industries as an emulsifier, plasticizer, and dispersing agent. Its chemical structure, consisting of a hydrophilic diethylene glycol head and a lipophilic laurate tail, dictates its amphipathic properties. The precise characterization of DGML is paramount for quality control, formulation development, and stability studies. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative analytical technique for the structural elucidation and quality assessment of this compound. This guide details the principles, experimental protocol, and spectral interpretation for the FTIR analysis of DGML.

Molecular Structure and Functional Groups

This compound, chemically known as 2-(2-hydroxyethoxy)ethyl dodecanoate, possesses several key functional groups that give rise to characteristic absorption bands in the infrared spectrum. Understanding these is fundamental to spectral interpretation.

Caption: Molecular structure of this compound highlighting key functional groups.

Principles of FTIR Spectroscopy for DGML Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a sample at different wavelengths. When the frequency of the IR radiation matches the vibrational frequency of a specific bond or functional group within the molecule, the radiation is absorbed, resulting in a peak in the FTIR spectrum. The spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

For this compound, the key vibrational modes that are interrogated include:

-

O-H stretching of the terminal primary alcohol.

-

C-H stretching and bending of the long alkyl (laurate) chain.

-

C=O stretching of the ester group.

-

C-O-C stretching of the ether linkage.

-

C-O stretching of the ester and alcohol groups.

Experimental Protocol: ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is the preferred sampling technique for viscous liquids like this compound due to its simplicity and minimal sample preparation.

Instrumentation:

-

FTIR Spectrometer equipped with a Deuterated Triglycine Sulfate (DTGS) detector.

-

Single-reflection diamond ATR accessory.

Procedure:

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal is clean by wiping it with a soft tissue soaked in isopropanol, followed by a dry tissue.

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to eliminate interference from ambient atmospheric water and carbon dioxide.

-

-

Sample Application:

-

Place a small drop (approximately 10-50 µL) of this compound onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

-

Spectrum Acquisition:

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 32 or 64) to achieve an adequate signal-to-noise ratio.

-

A spectral resolution of 4 cm⁻¹ is typically sufficient for routine analysis.

-

-

Data Processing:

-

The acquired interferogram is subjected to a Fourier transform to generate the infrared spectrum.

-

The spectrum is then ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Baseline correction and normalization may be applied if necessary for quantitative comparisons.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) to remove all traces of the sample before the next measurement.

-

Caption: Experimental workflow for the ATR-FTIR analysis of this compound.

Spectral Interpretation and Data Presentation

The FTIR spectrum of this compound is characterized by a combination of absorption bands corresponding to its constituent functional groups. The following table summarizes the expected characteristic absorption bands and their assignments.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| ~3400 | O-H Stretching (broad) | Primary Alcohol | Strong |

| 2924 | Asymmetric C-H Stretching | -CH₂- (Alkyl chain) | Strong |

| 2854 | Symmetric C-H Stretching | -CH₂- (Alkyl chain) | Strong |

| 1738 | C=O Stretching | Ester | Strong |

| 1465 | C-H Bending (Scissoring) | -CH₂- | Medium |

| 1375 | C-H Bending (Symmetric) | -CH₃ | Weak |

| 1110 | C-O-C Stretching (Asymmetric) | Ether | Strong |

| 1060 | C-O Stretching | Primary Alcohol & Ester | Strong |

Note: The exact peak positions may vary slightly depending on the sample's physical state and the specific instrumentation used.

Detailed Analysis of Key Spectral Regions

-

3600-3200 cm⁻¹ (O-H Region): A prominent, broad absorption band centered around 3400 cm⁻¹ is indicative of the hydrogen-bonded hydroxyl (O-H) group of the terminal primary alcohol. The broadness of this peak is a result of intermolecular hydrogen bonding.

-

3000-2800 cm⁻¹ (C-H Region): Strong, sharp absorption bands are observed in this region, characteristic of the C-H stretching vibrations of the long laurate alkyl chain. The peaks at approximately 2924 cm⁻¹ and 2854 cm⁻¹ correspond to the asymmetric and symmetric stretching of the methylene (B1212753) (-CH₂-) groups, respectively.

-

1750-1730 cm⁻¹ (Carbonyl Region): A very strong and sharp absorption peak around 1738 cm⁻¹ is a definitive feature of the ester functional group and is attributed to the C=O stretching vibration. The position of this band is characteristic of a saturated aliphatic ester.

-

1300-1000 cm⁻¹ (Fingerprint Region): This region contains a complex pattern of absorption bands that are highly specific to the molecule. For DGML, this region is dominated by strong C-O and C-O-C stretching vibrations. A strong band around 1110 cm⁻¹ is characteristic of the asymmetric stretching of the C-O-C ether linkage. Overlapping strong bands related to the C-O stretching of the primary alcohol and the ester group are also found in this region, typically around 1060 cm⁻¹.

Conclusion

FTIR spectroscopy, particularly with the use of an ATR accessory, is a powerful and efficient tool for the analysis of this compound. By understanding the characteristic absorption bands of the ester, ether, alcohol, and alkyl functionalities, researchers, scientists, and drug development professionals can effectively confirm the identity, assess the purity, and study the stability of this important excipient. The detailed experimental protocol and spectral data provided in this guide serve as a comprehensive resource for the routine analysis of this compound.

Determining the Hydrophilic-Lipophilic Balance (HLB) of Diethylene Glycol Monolaurate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the Hydrophilic-Lipophilic Balance (HLB) of Diethylene glycol monolaurate, a non-ionic surfactant pivotal in various pharmaceutical formulations. This document outlines the theoretical calculations and experimental protocols essential for the precise characterization of this excipient, ensuring its optimal use in drug development.

Physicochemical Properties of this compound

This compound, also known as PEG-2 Laurate, is the monoester of lauric acid and diethylene glycol.[1][2] Its amphiphilic nature, possessing both a hydrophilic diethylene glycol head and a lipophilic laurate tail, makes it an effective emulsifying and dispersing agent.[1][3] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | References |

| Chemical Name | Dodecanoic acid 2-(2-hydroxyethoxy)ethyl ester | [1][3][4] |

| CAS Number | 141-20-8 | [1][3][4][5] |

| Molecular Formula | C16H32O4 | [3][4][5][6] |

| Molecular Weight | 288.42 g/mol | [1][3][4][5][6] |

| Reported HLB Value | 6.5 | [1] |

| Appearance | Oily liquid to semi-solid | [1][3] |

| Solubility | Practically insoluble in water; Soluble in methanol, ethanol, benzene, toluene, chlorinated hydrocarbons, acetone, ethyl acetate, and cottonseed oil. | [3] |

Theoretical Determination of HLB

The HLB value of a surfactant can be estimated using theoretical models based on its chemical structure. These methods provide a valuable starting point for formulation development.

Griffin's Method

Developed by William C. Griffin in 1949 and 1954, this was the first successful attempt to quantify the HLB of non-ionic surfactants.[7][8] The method is based on the weight percentage of the hydrophilic portion of the molecule.[7][9][10]

Formula:

Where:

Protocol for Calculation:

-

Identify the hydrophilic and lipophilic moieties of the this compound molecule.

-

Hydrophilic part: Diethylene glycol (-O(CH2)2O(CH2)2OH)

-

Lipophilic part: Lauric acid (CH3(CH2)10CO-)

-

-

Calculate the molecular weight of the hydrophilic portion (Mh).

-

Mh (Diethylene glycol) = (2 * 12.01) + (6 * 1.01) + (3 * 16.00) = 24.02 + 6.06 + 48.00 = 78.08 g/mol

-

-

Determine the total molecular weight of the molecule (M).

-

M (this compound) = 288.42 g/mol

-

-

Apply Griffin's formula to calculate the HLB value.

-

HLB = 20 * (78.08 / 288.42) ≈ 5.41

-

Davies' Method

In 1957, Davies proposed a method that calculates the HLB value by assigning numerical values to the different chemical groups within the molecule.[7][9] This method accounts for the varying degrees of hydrophilicity and lipophilicity of different functional groups.[12][13]

Formula:

HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers)[13][14][15]

Protocol for Calculation:

-

Deconstruct the this compound molecule into its constituent groups.

-

Assign the corresponding group numbers from established tables (a partial list is provided in Table 2).

-

Sum the values for the hydrophilic and lipophilic groups.

-

Apply Davies' formula to calculate the HLB value.

| Group | Group Number |

| Hydrophilic Groups | |

| -O- (ether) | 1.3 |

| -OH (hydroxyl) | 1.9 |

| Lipophilic Groups | |

| -CH2- | 0.475 |

| -CH3 | 0.475 |

Note: Group numbers can vary slightly depending on the source.

Experimental Determination of HLB

Experimental methods are crucial for accurately determining the HLB value, as theoretical calculations can have limitations. The most common experimental approach involves preparing a series of emulsions to identify the HLB that provides maximum stability.

Emulsion Stability Method

This method involves preparing a series of emulsions of a specific oil with blends of two non-ionic surfactants of a known high and low HLB. The stability of these emulsions is then observed to determine the required HLB of the oil, which corresponds to the HLB of the most stable emulsion. To determine the HLB of an unknown surfactant like this compound, it would be blended with a known surfactant to emulsify a standard oil.

Experimental Protocol:

-

Materials and Equipment:

-

This compound (unknown HLB).

-

A high HLB non-ionic surfactant (e.g., Polysorbate 80, HLB = 15.0).

-

A standard oil phase (e.g., mineral oil, which has a required HLB of approximately 10-12 for an O/W emulsion).

-

Distilled water.

-

Graduated cylinders or beakers.

-

Homogenizer or high-shear mixer.

-

Test tubes and rack.

-

Microscope for droplet size analysis (optional).

-

-

Preparation of Surfactant Blends:

-

Prepare a series of blends of this compound and the high HLB surfactant to achieve a range of theoretical HLB values. The HLB of the blend is calculated as follows: HLB_blend = (Fraction_A * HLB_A) + (Fraction_B * HLB_B)

-

For example, to create a blend with an HLB of 8, you would mix this compound (assuming a theoretical HLB of ~5.4) and Polysorbate 80 (HLB 15.0) in the appropriate proportions.

-

-

Emulsion Formulation:

-

For each surfactant blend, prepare an oil-in-water (O/W) emulsion. A typical formulation would be 5% w/w surfactant blend, 45% w/w oil phase, and 50% w/w aqueous phase.

-

Heat the oil phase and the aqueous phase separately to approximately 70-75°C.

-

Add the surfactant blend to the phase in which it is more soluble.

-

Slowly add the dispersed phase to the continuous phase while homogenizing at a constant speed for a set period (e.g., 5 minutes).

-

Allow the emulsions to cool to room temperature.

-

-

Evaluation of Emulsion Stability:

-

Visually inspect the emulsions for signs of instability such as creaming, coalescence, or phase separation at regular intervals (e.g., 1 hour, 24 hours, 48 hours).

-

For a more quantitative assessment, measure the creaming index or perform microscopic analysis to determine the droplet size and distribution. The most stable emulsion will have the smallest and most uniform droplet size.

-

-

Determination of HLB:

-

The HLB of the surfactant blend that produces the most stable emulsion is considered the required HLB of the oil phase. By working backwards from the known HLB of the high HLB surfactant and the proportions used in the most successful blend, the experimental HLB of this compound can be determined.

-

Visualization of Experimental Workflow

The following diagram illustrates the experimental workflow for determining the HLB value of an unknown surfactant using the emulsion stability method.

Conclusion

The determination of the Hydrophilic-Lipophilic Balance is a critical step in the characterization of surfactants for pharmaceutical applications. For this compound, theoretical calculations provide a useful estimate of its HLB value, while experimental methods, such as the emulsion stability test, offer a more accurate and practically relevant determination. A thorough understanding and application of these methodologies will enable researchers and formulation scientists to effectively utilize this compound in the development of stable and efficacious drug delivery systems.

References

- 1. This compound | 141-20-8 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. This compound [drugfuture.com]

- 4. chemwhat.com [chemwhat.com]

- 5. This compound | C16H32O4 | CID 67330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound (>90%) | LGC Standards [lgcstandards.com]

- 7. spcop.in [spcop.in]

- 8. pharmajournal.net [pharmajournal.net]

- 9. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]

- 10. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 11. benchchem.com [benchchem.com]

- 12. labinsights.nl [labinsights.nl]

- 13. youtube.com [youtube.com]

- 14. Application of HLB value in emulsion paint formulation design_ Nantong Convey Chemical Technology Co., Ltd_Emulsifier_Polyethylene glycol_Polypropylene glycol_Penetrant [en.convey-chemical.com]

- 15. scribd.com [scribd.com]

Unveiling the Thermal Stability of Diethylene Glycol Monolaurate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition characteristics of Diethylene Glycol Monolaurate (DEGML), a nonionic surfactant and emulsifier with applications in the pharmaceutical, cosmetic, and industrial sectors. Understanding the thermal stability and decomposition profile of DEGML is critical for ensuring product quality, safety, and stability, particularly in formulations subjected to heat during manufacturing, storage, or application. While specific, in-depth public research on the thermal decomposition of pure this compound is limited, this guide synthesizes available data on DEGML's physical properties, general thermal behavior of related compounds like polyethylene (B3416737) glycol (PEG) esters, and standard analytical methodologies to provide a robust framework for its thermal analysis.

Core Thermal Decomposition Characteristics

Based on available information, the thermal decomposition of this compound is expected to occur at elevated temperatures, with initial degradation likely commencing above 250°C. The decomposition process is anticipated to involve the breakdown of the ester and ether linkages, leading to the formation of smaller, volatile compounds.

Table 1: Physical and General Thermal Properties of this compound

| Property | Value | Source |

| CAS Number | 141-20-8 | N/A |

| Molecular Formula | C16H32O4 | N/A |

| Molecular Weight | 288.42 g/mol | N/A |

| Boiling Point | ~270°C (with some decomposition) | N/A |

| Thermal Stability | May be heated to 250°C without decomposition | N/A |

| Hazardous Decomposition Products | Carbon oxides | [1] |

Hypothetical Thermal Analysis Data

Due to the absence of specific published TGA and DSC data for this compound, the following tables present hypothetical yet plausible data based on the analysis of similar long-chain esters and polyethylene glycol derivatives. These tables are intended to serve as a guide for researchers in interpreting their own experimental results.

Table 2: Hypothetical Thermogravimetric Analysis (TGA) Data for this compound

| Parameter | Temperature (°C) | Mass Loss (%) | Atmosphere |

| Onset of Decomposition (Tonset) | ~260 - 280 | ~5 | Nitrogen |

| Peak Decomposition Temperature (Tpeak) | ~320 - 350 | ~50 | Nitrogen |

| Final Decomposition Temperature | > 400 | > 95 | Nitrogen |

Table 3: Hypothetical Differential Scanning Calorimetry (DSC) Data for this compound

| Parameter | Temperature (°C) | Enthalpy (J/g) | Notes |

| Melting Point (Tm) | 16 - 20 | Not Available | Endothermic peak |

| Decomposition | > 270 | Not Available | Broad endothermic/exothermic events |

Experimental Protocols

To rigorously characterize the thermal decomposition of this compound, the following experimental methodologies are recommended:

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of DEGML by measuring mass loss as a function of temperature.

Methodology:

-

Accurately weigh 5-10 mg of this compound into a standard TGA pan (e.g., aluminum or platinum).

-

Place the sample pan into the TGA furnace.

-

Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of 600°C.

-

A heating rate of 10°C/min is recommended for initial screening.

-

Conduct the analysis under a controlled atmosphere, typically an inert gas such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Record the mass loss and its derivative (DTG) as a function of temperature. The onset temperature of decomposition, peak decomposition temperature(s), and residual mass are key parameters to be determined from the resulting TGA and DTG curves.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the associated enthalpy changes.

Methodology:

-

Accurately weigh 5-10 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan should be used as a reference.

-

Place both the sample and reference pans into the DSC cell.

-

Equilibrate the sample at a low temperature (e.g., -20°C).

-

Heat the sample to a temperature above its expected decomposition point (e.g., 350°C) at a controlled rate, typically 10°C/min.

-

The analysis should be performed under a nitrogen purge to maintain an inert atmosphere.

-

Record the heat flow as a function of temperature. Endothermic and exothermic peaks corresponding to melting and decomposition events, respectively, should be analyzed to determine transition temperatures and enthalpies.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of DEGML.

Methodology:

-

Place a small amount (typically in the microgram range) of this compound into a pyrolysis sample holder.

-

The pyrolyzer is rapidly heated to a specific temperature (e.g., 350°C, 450°C, and 600°C to analyze products at different decomposition stages).

-

The decomposition products are swept by an inert carrier gas (e.g., helium) directly into the injection port of a gas chromatograph (GC).

-

The GC separates the individual components of the pyrolysis mixture based on their volatility and interaction with the stationary phase of the GC column. A non-polar or medium-polarity column is typically suitable.

-

A programmed temperature ramp for the GC oven (e.g., starting at 40°C and increasing to 300°C) is used to elute the separated compounds.

-

The eluting compounds are then introduced into a mass spectrometer (MS), which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, allowing for their identification by comparing the obtained mass spectra with spectral libraries (e.g., NIST).

Visualizations

The following diagrams illustrate the logical workflow for the thermal analysis of this compound.

Caption: Experimental workflow for thermal analysis.

Caption: Hypothetical thermal decomposition pathways.

References

Solubility Profile of Diethylene Glycol Monolaurate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Diethylene Glycol Monolaurate (DGML) in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide summarizes the available qualitative information and presents a detailed experimental protocol for the quantitative determination of DGML solubility. This information is critical for researchers and professionals in drug development and formulation, where DGML is utilized as an emulsifier, plasticizer, and dispersing agent.

Qualitative Solubility Data

This compound, a non-ionic surfactant, exhibits solubility in a range of common organic solvents. The available data indicates its miscibility with several polar and non-polar organic liquids. A summary of its qualitative solubility is presented in the table below. It should be noted that terms like "soluble" and "slightly soluble" are qualitative and the actual solubility can vary with temperature and the purity of both the solute and the solvent.

| Organic Solvent | Qualitative Solubility |

| Methanol | Soluble, Slightly Soluble[1] |

| Ethanol | Soluble |

| Benzene | Soluble |

| Toluene | Soluble |

| Chlorinated Hydrocarbons | Soluble |

| Chloroform | Slightly Soluble[1] |

| Acetone | Soluble |

| Ethyl Acetate | Soluble |

| Cottonseed Oil | Soluble |

| Petroleum Naphtha | Slightly Soluble |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a well-defined experimental protocol is necessary. The following method is adapted from established principles for determining the solubility of non-ionic surfactants in organic media. This protocol is based on the equilibrium solubility method, followed by quantification using a suitable analytical technique.

Principle

An excess amount of this compound is equilibrated with the organic solvent of interest at a constant temperature for a sufficient period to reach saturation. The undissolved solute is then removed by centrifugation and/or filtration. The concentration of DGML in the clear, saturated supernatant is then determined using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Materials and Apparatus

-

This compound: Purity >95%

-

Organic Solvents: HPLC grade or equivalent (Methanol, Ethanol, Acetone, Toluene, etc.)

-

Analytical Balance: Accurate to ±0.1 mg

-

Thermostatic Shaker Bath or Incubator: Capable of maintaining a constant temperature (e.g., 25°C ± 0.5°C)

-

Centrifuge: Capable of achieving at least 3000 x g

-

Syringe Filters: 0.45 µm, solvent-compatible (e.g., PTFE)

-

Volumetric Flasks and Pipettes: Grade A

-

Autosampler Vials: For HPLC or GC analysis

-

HPLC or GC System: With a suitable detector (e.g., Evaporative Light Scattering Detector (ELSD) for HPLC, or Flame Ionization Detector (FID) for GC)

Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., 1-2 grams) into a series of glass vials with screw caps.

-

Add a known volume (e.g., 10 mL) of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25°C).

-

Equilibrate the samples for a predetermined period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached. A preliminary study may be needed to determine the optimal equilibration time.

-

-

Sample Clarification:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

-

Centrifuge the vials at a sufficient speed and duration (e.g., 3000 x g for 15 minutes) to pellet the undissolved DGML.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a 0.45 µm solvent-compatible syringe filter into a clean, pre-weighed vial. This step removes any remaining suspended particles.

-

-

Gravimetric Determination (Optional but Recommended):

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of DGML to obtain the mass of the dissolved solute.

-

The solubility can be calculated as grams of DGML per 100 mL or 100 g of solvent.

-

-

Chromatographic Analysis (for higher accuracy):

-

Prepare a series of standard solutions of DGML of known concentrations in the same organic solvent.

-

Accurately dilute a known volume of the filtered saturated solution with the same organic solvent to a concentration that falls within the calibration range of the analytical method.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC-ELSD or GC-FID method.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of DGML in the diluted sample from the calibration curve and calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Data Presentation

The quantitative solubility data should be presented in a clear and organized manner, as shown in the example table below.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Methanol | 25 | Experimental Value |

| Ethanol | 25 | Experimental Value |

| Acetone | 25 | Experimental Value |

| Toluene | 25 | Experimental Value |

| (Other Solvents) | 25 | Experimental Value |

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound in an organic solvent.

Caption: Workflow for determining DGML solubility.

References

A Technical Guide to the Crystal Structure Analysis of Diethylene Glycol Monolaurate

Introduction

Diethylene glycol monolaurate is a nonionic surfactant widely utilized as an emulsifier, dispersing agent, and plasticizer in various industries, including cosmetics, textiles, and coatings.[1][2] A thorough understanding of its three-dimensional atomic arrangement through crystal structure analysis is crucial for elucidating structure-property relationships, which can inform its application and the development of new formulations. While a specific, publicly available, fully determined crystal structure of this compound has not been identified in the current literature, this guide provides a comprehensive overview of the methodologies that would be employed for its crystal structure analysis. The protocols described herein are standard for small organic molecules and are directed at researchers, scientists, and professionals in drug development and materials science.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. This data is essential for designing crystallization experiments and for the interpretation of structural data.

| Property | Value |

| CAS Number | 141-20-8 |

| Molecular Formula | C16H32O4 |

| Molecular Weight | 288.42 g/mol |

| Appearance | Colorless to off-white oily liquid or semi-solid |

| Melting Point | 17-18 °C |

| Boiling Point | ~270 °C (with some decomposition) |

| Density | 0.963-0.968 g/cm³ at 20°C |

| Solubility | Practically insoluble in water; soluble in methanol, ethanol, benzene, toluene, acetone, and ethyl acetate.[1] |

Experimental Protocols for Crystal Structure Analysis

The determination of the crystal structure of a small molecule like this compound follows a well-established workflow, encompassing crystallization, X-ray diffraction data collection, and structure solution and refinement.

Crystallization

The primary and often most challenging step is to grow high-quality single crystals of the compound. For a substance like this compound, which is an oily liquid or low-melting solid, crystallization may require specific conditions. Common techniques include:

-

Slow Evaporation : A near-saturated solution of the compound is prepared in a suitable solvent.[3] The solvent is then allowed to evaporate slowly in a clean, vibration-free environment.[3] The choice of solvent is critical and can be guided by the compound's solubility profile.

-

Vapor Diffusion : This is a highly effective method for obtaining high-quality crystals from small amounts of material.[4] A concentrated solution of the compound is placed in a small, open vial. This vial is then sealed inside a larger container with a more volatile solvent in which the compound is less soluble.[5] The vapor of the outer solvent diffuses into the inner solution, gradually reducing the solubility of the compound and inducing crystallization.[6]

-

Cooling Crystallization : If the compound's solubility is significantly temperature-dependent, a saturated solution can be slowly cooled to induce crystallization. The rate of cooling is a critical parameter that influences crystal quality.

-

Solvent Layering : In this technique, a solution of the compound is carefully layered with a less dense, miscible non-solvent (a solvent in which the compound is insoluble).[5] Crystals form at the interface where the two liquids slowly mix.[5]

X-ray Diffraction Data Collection

Once a suitable single crystal (typically 0.1-0.4 mm in size) is obtained, it is mounted on a goniometer head in a single-crystal X-ray diffractometer.[7][8] The process for data collection is as follows:

-

Crystal Mounting : A well-formed crystal free of defects is selected under a microscope and mounted on a loop or glass fiber.[7] For a low-melting compound like this compound, data collection is typically performed at low temperatures (e.g., 100 K) using a cryo-stream of nitrogen gas to minimize thermal motion and radiation damage.

-

Preliminary Screening and Unit Cell Determination : The mounted crystal is exposed to an X-ray beam (commonly Mo Kα radiation, λ = 0.7107 Å, or Cu Kα radiation, λ = 1.5418 Å) to obtain initial diffraction images.[9] These images are used to determine the crystal system, lattice parameters (a, b, c, α, β, γ), and the Bravais lattice.

-

Data Collection Strategy : A strategy for collecting a complete dataset is devised. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam to measure the intensities of a large number of unique reflections.[7]

-

Data Integration and Reduction : The raw diffraction data is processed to integrate the intensities of each reflection and apply corrections for factors such as polarization, Lorentz factor, and absorption. This results in a file containing the Miller indices (h,k,l) and the corresponding structure factor amplitudes (|F|²) for each reflection.

Structure Solution and Refinement

The final stage involves converting the diffraction data into a three-dimensional atomic model of the molecule.

-

Structure Solution (The Phase Problem) : The diffraction experiment provides the intensities (and thus the amplitudes) of the structure factors, but not their phases. This is known as the "phase problem" in crystallography. For small molecules, "direct methods" are typically used.[10] These methods use statistical relationships between the structure factor amplitudes to determine the initial phases.[10]

-

Model Building : The initial phases are used to calculate an electron density map of the unit cell. The atomic positions are then identified from the peaks in this map to build an initial molecular model.

-

Structure Refinement : This is an iterative process of optimizing the atomic model to achieve the best possible fit with the experimental diffraction data.[11][12] The most common method is least-squares refinement, where the differences between the observed structure factor amplitudes and those calculated from the model are minimized.[10] During refinement, the following parameters are adjusted:

-

Atomic coordinates (x, y, z)

-

Anisotropic displacement parameters (which model the thermal motion of the atoms)

-

Site occupancy factors (if there is atomic disorder)

-

The quality of the final refined structure is assessed using metrics such as the R-factor (residual factor), which indicates the agreement between the observed and calculated data.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of a small molecule.

Caption: General workflow for small molecule crystal structure analysis.

Conclusion

The crystal structure analysis of this compound, while not yet publicly documented, would follow the established and powerful techniques of single-crystal X-ray diffraction.[13][14] This process, from the critical step of obtaining high-quality single crystals to the computational solution and refinement of the structure, provides unparalleled insight into the molecule's three-dimensional architecture. Such detailed structural information is invaluable for understanding its function as a surfactant and for the rational design of new materials with tailored properties for the pharmaceutical and chemical industries.

References

- 1. This compound [drugfuture.com]

- 2. This compound | 141-20-8 [chemicalbook.com]

- 3. depts.washington.edu [depts.washington.edu]

- 4. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. unifr.ch [unifr.ch]

- 6. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 10. fiveable.me [fiveable.me]

- 11. Recent developments in phasing and structure refinement for macromolecular crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Introduction [pd.chem.ucl.ac.uk]

- 13. Single Crystal X-ray Diffractometers | Bruker [bruker.com]

- 14. rigaku.com [rigaku.com]

Methodological & Application

Application Notes and Protocols for Diethylene Glycol Monolaurate as an O/W Emulsifier

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylene glycol monolaurate (DGML) is a non-ionic surfactant with a chemical formula of C₁₆H₃₂O₄ and a molecular weight of approximately 288.42 g/mol .[1][2] It is synthesized by the controlled esterification of diethylene glycol with lauric acid.[3] Functioning as a dispersing agent, emulsifier, and plasticizer, DGML finds applications in cosmetics, coatings, textiles, and pharmaceutical formulations.[3] Its amphiphilic nature, possessing both a hydrophilic diethylene glycol head and a lipophilic laurate tail, allows it to reduce interfacial tension between oil and water phases, thereby facilitating the formation of stable emulsions. These notes provide detailed protocols for the application of this compound as an emulsifier in oil-in-water (o/w) emulsions, including formulation development, characterization, and stability testing.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective application in emulsion formulation.

| Property | Value | Reference |

| Chemical Name | Dodecanoic acid, 2-(2-hydroxyethoxy)ethyl ester | [1] |

| Synonyms | PEG-2 Laurate, Diglycol Laurate | [2] |

| CAS Number | 141-20-8 | [1] |

| Molecular Formula | C₁₆H₃₂O₄ | [1] |

| Molecular Weight | 288.42 g/mol | [2] |

| Appearance | Colorless to off-white oil to semi-solid | [4] |

| HLB Value | ~4.7 | [4] |

| Solubility | Practically insoluble in water; soluble in methanol, ethanol, benzene, toluene, acetone, ethyl acetate, and cottonseed oil. | [4] |

Note on HLB Value: The Hydrophilic-Lipophilic Balance (HLB) is an indicator of a surfactant's solubility. For o/w emulsions, an HLB range of 8-18 is generally preferred. This compound possesses a low HLB value, suggesting it is more lipophilic (oil-loving).[4] Consequently, for the formation of stable o/w emulsions, it is often necessary to use it in combination with a high-HLB emulsifier to achieve a suitable overall HLB for the system.[4]

Experimental Protocols

Protocol for Preparation of an O/W Emulsion

This protocol outlines the preparation of a model o/w emulsion using this compound in combination with a high-HLB emulsifier.

Materials:

-

This compound (DGML)

-

High-HLB emulsifier (e.g., Polysorbate 80)

-

Oil Phase (e.g., Mineral Oil, Caprylic/Capric Triglyceride)

-

Aqueous Phase (Deionized Water)

-

Preservative (e.g., Phenoxyethanol)

-

Thickening agent (e.g., Xanthan Gum) - Optional

Equipment:

-

Homogenizer (High-Shear Mixer)

-

Water bath or heating mantle with magnetic stirrer

-

Beakers

-

Calibrated pipettes and balances

Procedure:

-

Phase Preparation:

-

Oil Phase: In a beaker, combine the oil, this compound, and any other oil-soluble components. Heat the mixture to 70-75°C while stirring until all components are fully dissolved and uniform.

-

Aqueous Phase: In a separate beaker, dissolve the high-HLB emulsifier, preservative, and any other water-soluble components in deionized water. If using a thickening agent like xanthan gum, disperse it in the aqueous phase under vigorous stirring to prevent clumping. Heat the aqueous phase to 70-75°C.

-

-

Emulsification:

-

Slowly add the hot aqueous phase to the hot oil phase while homogenizing at a moderate speed (e.g., 3000-5000 rpm).

-

Once all of the aqueous phase has been added, increase the homogenization speed (e.g., 8000-10,000 rpm) for 5-10 minutes to form a fine emulsion.

-

-

Cooling:

-

Remove the emulsion from the heat and continue to stir gently with a standard overhead mixer as it cools to room temperature. This controlled cooling helps to form a stable emulsion structure.

-

-

Final Adjustments:

-

Once the emulsion has cooled to below 40°C, add any temperature-sensitive active ingredients.

-

Adjust the pH if necessary using appropriate buffering agents.

-

Protocol for Emulsion Characterization

Objective: To determine the mean droplet size and size distribution of the oil phase, which are critical indicators of emulsion stability.

Method: Dynamic Light Scattering (DLS) or Laser Diffraction.

Procedure:

-

Prepare the emulsion sample for analysis by diluting it with deionized water to an appropriate concentration to avoid multiple scattering effects.

-

Transfer the diluted sample to the measurement cell of the particle size analyzer.

-

Equilibrate the sample to the desired temperature (e.g., 25°C).

-

Perform the measurement according to the instrument's operating instructions.

-

Record the mean particle size (e.g., Z-average diameter) and the polydispersity index (PDI). A lower PDI value indicates a more uniform droplet size distribution.

Objective: To assess the flow behavior and consistency of the emulsion, which influences its physical stability and sensory characteristics.

Method: Rotational Viscometer or Rheometer.

Procedure:

-

Place an appropriate amount of the emulsion in the sample holder of the viscometer.

-

Allow the sample to equilibrate to the measurement temperature (e.g., 25°C).

-

Measure the viscosity at a defined shear rate or over a range of shear rates to characterize the rheological behavior (e.g., Newtonian, shear-thinning).

-

Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).

Objective: To determine the surface charge of the oil droplets, which is an indicator of the electrostatic stability of the emulsion.

Method: Electrophoretic Light Scattering (ELS).

Procedure:

-

Dilute the emulsion with an appropriate medium (e.g., deionized water with adjusted conductivity) to the required concentration for measurement.

-

Inject the diluted sample into the measurement cell of the zeta potential analyzer.

-

Perform the measurement according to the instrument's instructions.

-

Record the zeta potential in millivolts (mV). Generally, zeta potentials greater than |30| mV indicate good electrostatic stability.[5]

Protocol for Accelerated Stability Testing

Objective: To predict the long-term stability of the emulsion by subjecting it to stress conditions.

Procedure:

-

Place a known amount of the emulsion (e.g., 10 g) into a centrifuge tube.

-

Centrifuge the sample at a specified speed (e.g., 3000 rpm) for a defined period (e.g., 30 minutes).

-

After centrifugation, visually inspect the sample for any signs of phase separation, such as creaming (upward movement of the dispersed phase) or sedimentation (downward movement).

-

Quantify the extent of phase separation by measuring the height of the separated layer.

Procedure:

-

Place a sample of the emulsion in a container and subject it to alternating temperature cycles. A typical cycle involves:

-

Freezing at a low temperature (e.g., -10°C) for 24 hours.

-

Thawing at room temperature (e.g., 25°C) for 24 hours.

-

-

Repeat this cycle for a predetermined number of times (e.g., 3-5 cycles).

-

After the cycling, visually inspect the emulsion for any changes in appearance, such as phase separation, crystallization, or changes in consistency.

-

Characterize the emulsion's physical properties (particle size, viscosity) and compare them to the initial values.

Data Presentation: Influence of Formulation Variables

The following tables present representative data illustrating the expected impact of varying this compound concentration and the oil-to-water ratio on the properties of an o/w emulsion. These are generalized trends and actual values will depend on the specific formulation and processing conditions.

Table 1: Effect of this compound Concentration on O/W Emulsion Properties (with a fixed high-HLB co-emulsifier concentration)

| DGML Conc. (% w/w) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Viscosity (cP at 25°C) | Stability after Centrifugation (3000 rpm, 30 min) |

| 1.0 | 450 | 0.45 | 1500 | Phase Separation Observed |

| 2.0 | 320 | 0.35 | 2200 | Slight Creaming |

| 3.0 | 250 | 0.28 | 3100 | Stable |

| 4.0 | 230 | 0.25 | 3500 | Stable |

| 5.0 | 220 | 0.24 | 3800 | Stable |

Table 2: Effect of Oil-to-Water Ratio on O/W Emulsion Properties (with fixed emulsifier concentration)

| Oil:Water Ratio | Mean Particle Size (nm) | Polydispersity Index (PDI) | Viscosity (cP at 25°C) | Stability after Freeze-Thaw (3 cycles) |

| 10:90 | 280 | 0.30 | 1800 | Stable |

| 20:80 | 350 | 0.38 | 2500 | Stable |

| 30:70 | 480 | 0.48 | 4200 | Slight Coalescence |

| 40:60 | >1000 | >0.60 | 6500 | Phase Separation |

Visualization of Concepts

Logical Relationship of O/W Emulsion Components

Caption: Logical relationship of components in an O/W emulsion stabilized with this compound.

Experimental Workflow for O/W Emulsion Development and Characterization

Caption: Experimental workflow for the development and characterization of an O/W emulsion.

Safety and Regulatory Considerations

This compound is used in topical pharmaceutical formulations and cosmetics. However, it is crucial to consider the potential for diethylene glycol (DEG) as an impurity. DEG is a known toxic substance, and regulatory bodies like the U.S. Food and Drug Administration (FDA) have set strict limits for its presence in pharmaceutical excipients.[6][7][8][9]

-

Toxicity of Diethylene Glycol (DEG): Ingestion of DEG can lead to serious health issues, including renal failure and neurological damage.[9]

-

Regulatory Limits: The FDA recommends that high-risk drug components, including some polyethylene (B3416737) glycols and their esters, should be tested for DEG and ethylene (B1197577) glycol (EG), with a safety limit of not more than 0.10%.[6][8][9]

-

Supplier Qualification: It is imperative for researchers and drug developers to source this compound from reputable suppliers who can provide a certificate of analysis (CoA) detailing the purity and the levels of any impurities, including DEG.

Conclusion

This compound can be a useful emulsifier in the formulation of o/w emulsions, particularly when used in conjunction with a high-HLB co-emulsifier. Its performance is dependent on its concentration, the oil-to-water ratio, and the overall formulation composition. The protocols and data presented in these application notes provide a framework for the systematic development and characterization of stable o/w emulsions for pharmaceutical and research applications. Adherence to safety and regulatory guidelines regarding potential impurities is essential for its use in drug development.

References

- 1. This compound [webbook.nist.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | 141-20-8 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. jocpr.com [jocpr.com]

- 6. fda.gov [fda.gov]

- 7. redica.com [redica.com]

- 8. FDA Safeguards Drugs from Ethylene Glycol and Diethylene Glycol Contamination [chemanalyst.com]

- 9. FDA Implements Guidance on Testing of High-Risk Drug Components for Diethylene Glycol (DEG) and Ethylene Glycol (EG) | Covington & Burling LLP [cov.com]

Application Notes and Protocols: Diethylene Glycol Monolaurate in Nanoemulsion Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylene glycol monolaurate is a non-ionic surfactant with amphiphilic properties, making it a valuable excipient in the development of nanoemulsion drug delivery systems. Its chemical structure, consisting of a hydrophilic diethylene glycol head and a lipophilic laurate tail, allows it to function as an emulsifier, co-surfactant, and penetration enhancer.[1][2] Nanoemulsions are kinetically stable, submicron-sized colloidal dispersions of two immiscible liquids, typically oil and water, stabilized by surfactants.[3][4] These systems offer several advantages for drug delivery, including enhanced solubilization of poorly water-soluble drugs, improved bioavailability, and enhanced permeation across biological membranes.[3][5]

This document provides detailed application notes and protocols for the utilization of diethylene glycol derivatives, specifically focusing on the well-documented diethylene glycol monoethyl ether (Transcutol®), a closely related compound to this compound, in the formulation of nanoemulsions for transdermal drug delivery. The principles and methodologies described are broadly applicable to this compound. As a case study, we will focus on the formulation of a nanoemulsion for the transdermal delivery of Celecoxib (B62257), a non-steroidal anti-inflammatory drug (NSAID).

Role of Diethylene Glycol Derivatives in Nanoemulsions

Diethylene glycol derivatives play a multifaceted role in nanoemulsion formulations:

-

Co-surfactant: They are often used in combination with a primary surfactant to further reduce the interfacial tension between the oil and water phases, facilitating the formation of nano-sized droplets.

-

Solubilizer: Their solvent properties aid in dissolving lipophilic drugs within the oil phase of the nanoemulsion, increasing the drug loading capacity.[6]

-

Penetration Enhancer: For transdermal delivery, they can reversibly alter the barrier properties of the stratum corneum, enhancing the permeation of the active pharmaceutical ingredient (API) into the skin.[6]

Data Presentation: Formulation and Characterization of Celecoxib Nanoemulsion

The following tables summarize quantitative data from a study on the development of a Celecoxib nanoemulsion for transdermal delivery, which utilized diethylene glycol monoethyl ether (Transcutol-P®) as a co-surfactant.[7][8]

Table 1: Composition of Optimized Celecoxib Nanoemulsion Formulations [7]

| Formulation Code | Celecoxib (% w/w) | Oil Phase (Sefsol 218 & Triacetin) (% w/w) | Surfactant Mixture (Tween-80 & Transcutol-P) (% w/w) | Water (% w/w) |

| T1 | 2 | 10 | 40 | 48 |

| T2 | 2 | 10 | 50 | 38 |

Table 2: Physicochemical Characterization of Optimized Celecoxib Nanoemulsion [7]

| Formulation Code | Droplet Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Refractive Index | Viscosity (cP) |

| T2 | 150 ± 5.8 | 0.16 ± 0.02 | -15.2 ± 1.5 | 1.412 ± 0.002 | 125 ± 4.5 |

Table 3: In Vitro Skin Permeation Parameters of Celecoxib from Nanoemulsion Formulations [7]

| Formulation | Steady State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h x 10⁻³) | Enhancement Ratio (Er) |

| CXB Gel | 25.8 ± 2.1 | 1.29 ± 0.11 | 1.00 |

| Nanoemulsion T1 | 75.4 ± 4.5 | 3.77 ± 0.23 | 2.92 |

| Nanoemulsion T2 | 98.2 ± 5.1 | 4.91 ± 0.26 | 3.81 |

| Nanoemulsion Gel | 60.1 ± 3.9 | 3.01 ± 0.20 | 2.33 |

Experimental Protocols

Protocol 1: Preparation of Celecoxib Nanoemulsion

This protocol describes the preparation of a Celecoxib-loaded nanoemulsion using the low-energy emulsification method (aqueous phase titration method).[8]

Materials:

-

Celecoxib (API)

-

Sefsol 218 (Propylene glycol monocaprylic ester) - Oil Phase

-

Triacetin (Glycerol triacetate) - Oil Phase

-

Tween 80 (Polysorbate 80) - Surfactant

-